molecular formula C9H10FIN2O4 B1445181 2',5'-Dideoxy-5'-iodo-2'-fluorouridine CAS No. 211694-25-6

2',5'-Dideoxy-5'-iodo-2'-fluorouridine

Cat. No. B1445181
CAS RN: 211694-25-6
M. Wt: 356.09 g/mol
InChI Key: QLNYKCHAXHDXHT-XVFCMESISA-N
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Description

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is an antiviral compound extensively employed in the research of diverse viral afflictions . It is also known as Idoxuridine and belongs to the class of nucleoside analogs.


Synthesis Analysis

Dideoxy- and trideoxynucleosides of 5-fluorouracil have been synthesized for antitumor evaluation. 2’,5’-Dideoxy-5-fluorouridine was prepared from 2’-deoxy-5-fluorouridine by iodination using methyltriphenoxyphosponium iodide, followed by catalytic reduction .


Molecular Structure Analysis

The molecular formula of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is C9H10FIN2O4. The molecular weight is 356.09 g/mol.


Chemical Reactions Analysis

The synthesis of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves iodination and catalytic reduction processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine include a molecular weight of 356.09 g/mol and a molecular formula of C9H10FIN2O4.

Scientific Research Applications

Antimicrobial Properties

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine: has been studied for its potential antimicrobial properties. Research indicates that derivatives of 2’,5’-dideoxyuridine, which include modifications like iodination, can exhibit low cytotoxicity in various cell cultures and possess antimicrobial activity . This compound could be a candidate for further exploration in the development of new antimicrobial agents, particularly against drug-resistant strains of bacteria.

Antiviral Research

This compound is also of interest in antiviral research. Nucleoside analogues, such as 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine , play a significant role in medicine as antiviral agents. They can be designed to interfere with viral replication, making them valuable in the study of treatments for viral infections .

Anticancer Studies

The potential anticancer applications of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine are based on its ability to act as a nucleoside analogue. By incorporating into the DNA during replication, it may disrupt the process and inhibit the growth of cancer cells. This mechanism is a key area of focus in anticancer drug design .

Tuberculosis Treatment

Specifically, modified nucleosides like 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine have shown promise in in vitro antituberculosis activity. They could contribute to the development of new treatments for tuberculosis, especially in combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis .

Biochemical Research

In the field of molecular biology and biochemistry, 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine serves as a tool for understanding complex biochemical events. Its incorporation into DNA can be used to study DNA replication and repair mechanisms, providing insights into cellular processes .

Radiosensitization in Oncology

There is interest in exploring the use of halogenated nucleosides like 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine as radiosensitizers in cancer treatment. These compounds can enhance the effects of radiation therapy, potentially improving outcomes for patients undergoing treatment for various cancers .

properties

IUPAC Name

1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYKCHAXHDXHT-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dideoxy-5'-iodo-2'-fluorouridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 2
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 3
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 4
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 5
2',5'-Dideoxy-5'-iodo-2'-fluorouridine
Reactant of Route 6
2',5'-Dideoxy-5'-iodo-2'-fluorouridine

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